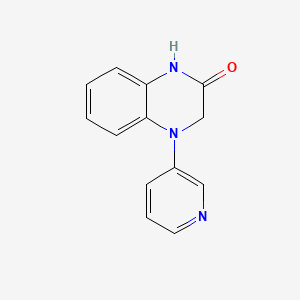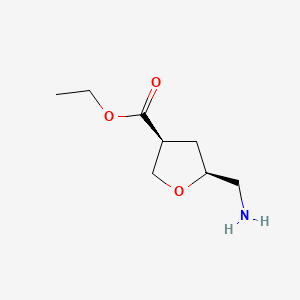
rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: is a synthetic organic compound that belongs to the class of oxolane derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s unique structure, featuring an oxolane ring with an aminomethyl and carboxylate group, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and epoxides under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group may be oxidized to form imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biochemical Probes: Used in studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group may form hydrogen bonds or ionic interactions with active sites, while the oxolane ring provides structural stability. The carboxylate group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: Lacks the racemic mixture, providing a single enantiomer.
Methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: Similar structure with a methyl ester instead of ethyl.
(3R,5R)-5-(aminomethyl)oxolane-3-carboxylic acid: Carboxylic acid derivative without the ester group.
Uniqueness
rac-ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is unique due to its racemic mixture, providing a combination of enantiomers that may exhibit different biological activities and properties compared to its single enantiomer counterparts.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl (3S,5S)-5-(aminomethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)6-3-7(4-9)12-5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
XXDCRGSKKOWVBM-BQBZGAKWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@H](OC1)CN |
SMILES canonique |
CCOC(=O)C1CC(OC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

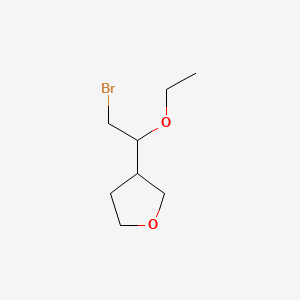
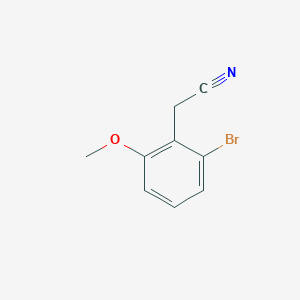
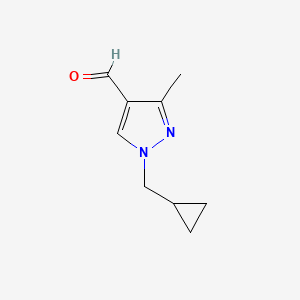
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
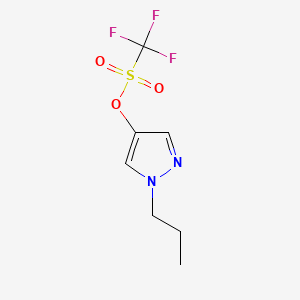


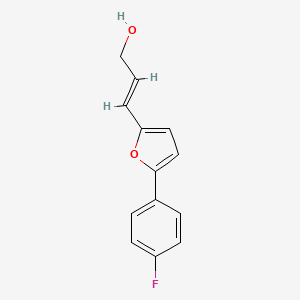

![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)
